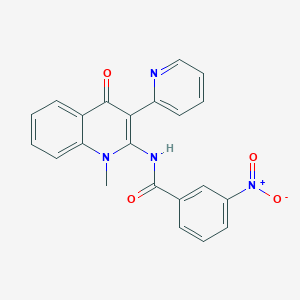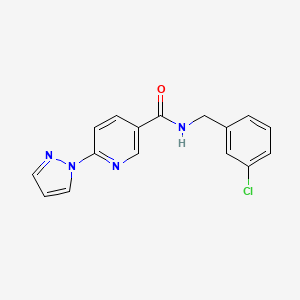
N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C16H13ClN4O and its molecular weight is 312.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Utilization in Biochemical Research
Nicotinamide derivatives, including those similar to N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, are actively studied for their role in biochemical processes. For example, nicotinamide and its derivatives are critical in enhancing cell survival and longevity, influencing cellular metabolism and inflammatory responses. These compounds are involved in numerous oxidation-reduction reactions within biological systems, acting as precursors for essential coenzymes like NAD+ (Li, Chong, & Maiese, 2006).
Potential in Dermatology
Nicotinamide derivatives are gaining attention in dermatology for their antioxidant properties and potential in treating skin diseases. Their ability to inhibit poly-adenosine diphosphate-ribose polymerase plays a significant role in preventing and treating various skin conditions, including acne and atopic dermatitis (Rolfe, 2014).
Pharmacological Applications
In pharmacology, nicotinamide derivatives have been explored for their therapeutic potential. For instance, 1-Methylnicotinamide, a major derivative of nicotinamide, exhibits antithrombotic and anti-inflammatory actions, suggesting its use in treating acute gastric lesions induced by stress (Brzozowski et al., 2008).
Molecular Biology and Genetics
Nicotinamide derivatives are also studied for their role in DNA damage, repair, and mutagenesis. Their precursor role for NAD+, an essential coenzyme in ATP production, underlines their importance in cellular responses to genotoxicity, which can lead to mutagenesis and cancer formation (Surjana, Halliday, & Damian, 2010).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-4-1-3-12(9-14)10-19-16(22)13-5-6-15(18-11-13)21-8-2-7-20-21/h1-9,11H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVBKNKBZJEDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
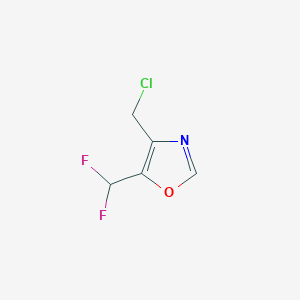
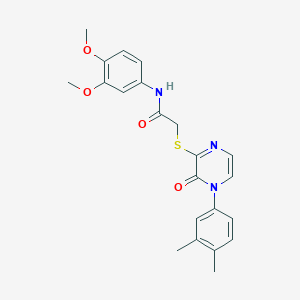
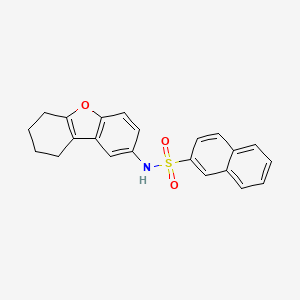
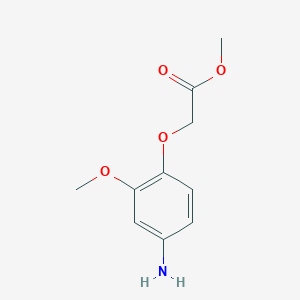
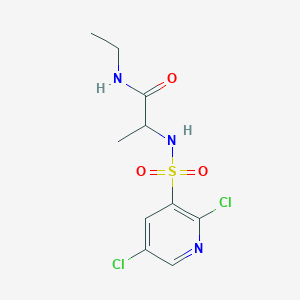
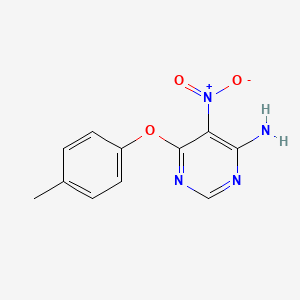
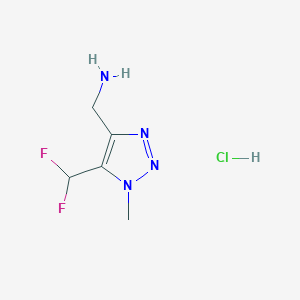
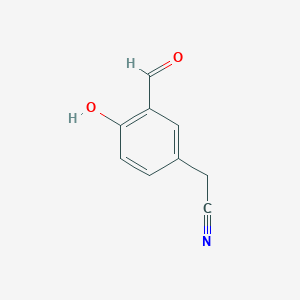
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
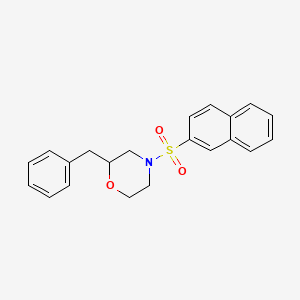
![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)
![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)
![1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2373266.png)
